molecular formula C25H34O6 B611885 YK-11 CAS No. 1370003-76-1

YK-11

Cat. No. B611885
M. Wt: 430.541
InChI Key: KCQHQCDHFVGNMK-DEIKBOPOSA-N
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Description

YK-11 is a synthetic steroidal selective androgen receptor modulator (SARM). It is a gene-selective partial agonist of the androgen receptor (AR) and does not induce the physical interaction between the NTD/AF1 and LBD/AF2 (known as the N/C interaction), which is required for full transactivation of the AR . It has anabolic activity in vitro in C2C12 myoblasts and shows greater potency than dihydrotestosterone (DHT) in this regard .


Synthesis Analysis

YK-11 was synthesized according to literature data and three different stable-isotope-labeled analogs were prepared to support the mass spectrometric studies . Using high-resolution/high-accuracy mass spectrometry following electrospray ionization as well as electron ionization, the dissociation pathways of YK-11 were investigated .


Molecular Structure Analysis

The molecular formula of YK-11 is C25H34O6. Its average mass is 430.534 Da and its monoisotopic mass is 430.235535 Da . It has a steroidal backbone .


Chemical Reactions Analysis

YK-11 binds to the androgen receptor with an affinity similar to that of testosterone . Unlike traditional SARMs, YK-11 targets both anabolic and androgenic receptors .


Physical And Chemical Properties Analysis

YK-11 has a density of 1.2±0.1 g/cm3, a boiling point of 564.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . Its enthalpy of vaporization is 84.8±3.0 kJ/mol and its flash point is 242.5±30.2 °C .

Scientific Research Applications

  • Doping Control in Sports

    • Application : YK-11 is used in doping control in sports. It’s classified as a Selective Androgen Receptor Modulator (SARM) and is prohibited in sports due to its anabolic properties .
    • Method : The mass spectrometric properties of YK-11 were investigated using high-resolution/high-accuracy mass spectrometry following electrospray ionization as well as electron ionization .
    • Results : The steroidal SARM YK-11 was found to readily protonate under ESI conditions followed by substantial in-source dissociation processes .
  • Muscle Growth and Selective Gene Regulation

    • Application : YK-11 has been documented to instigate myogenic differentiation which induces rapid muscle growth and selective gene regulation .
    • Method : The mechanism of action of YK-11 is comparable to that of GW501516 and SR9009 .
    • Results : Evidence points towards its mimicry of specific hormones in studied subjects .
  • Bone Formation

    • Application : YK-11 plays a key role in stimulating bone formation .
  • Treatment for Sepsis-induced Muscle Wasting

    • Application : YK-11 has been investigated as a potential treatment for sepsis-induced muscle wasting in animal studies .
  • Bodybuilding and Fitness

    • Application : YK-11 is recognized by many users as the best SARM for building muscle. Its mass building potential means that YK-11 is effective in all three types of stacks – bulking, cutting, and recomping .
    • Method : YK-11 is a synthetic steroid categorized as a Selective Androgen Receptor Modulator (SARM), engineered to selectively engage androgen receptors in skeletal muscles and bones, closely emulating the anabolic effects of testosterone with minimized systemic side effects associated with conventional anabolic steroids .
    • Results : YK-11 is able to substantially enhance muscle mass and strength by promoting more efficacious muscle cell growth than endogenous testosterone, facilitating users in achieving fitness objectives more swiftly .
  • Regulation of Prostate Function, Liver Function, Hair Growth, and Sex Organs

    • Application : YK-11 focuses on androgen receptors. By stimulating them, the substance is able to regulate prostate function, liver function, hair growth, and sex organs .
  • Myostatin Inhibitor

    • Application : YK-11 is known as a myostatin inhibitor. Myostatin is a limiting factor for muscle growth, as one of its jobs is to keep muscles from growing too large .
    • Results : Some animal studies have shown some really awesome results, and we’ve all seen picture of the bull that was born with naturally low Myostatin .
  • Regulation of Prostate Function, Liver Function, Hair Growth, and Sex Organs

    • Application : YK-11 focuses on androgen receptors. By stimulating them, the substance is able to regulate prostate function, liver function, hair growth, and sex organs .

Safety And Hazards

YK-11 is not approved by the FDA for human consumption and has been linked to serious side effects, including liver damage, increased risk of heart attack and stroke, and increased risk of prostate cancer . It also has some of the strongest side effects when looking at SARMs .

properties

IUPAC Name

methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQHQCDHFVGNMK-PQUNLUOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301107018
Record name Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17alpha,20E)-

CAS RN

1370003-76-1
Record name 19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17α,20E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370003-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YK-11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370003761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YK-11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9748J6B0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,390
Citations
M Thevis, T Piper, J Dib, A Lagojda… - Rapid …, 2017 - Wiley Online Library
… Hence, in the present study the mass spectrometric properties of the SARM YK-11 were … YK-11 and its deuterated analogs were synthesized in accordance with published protocols.23, …
JH Lee, JH Han, NS Kim, J Kim, SY Baek - 한국분석과학회학술대회, 2021 - dbpia.co.kr
… In this study, we investigated characterization of hydrolyzed YK-11 and their … YK-11, a protonated ion [M+H] + at m/z 431 for YK-11 was not detected, but the [M+Na] + ion of YK-11 …
Number of citations: 0 www.dbpia.co.kr
R Ingram - International Journal of Nautical Archaeology, 2018 - Taylor & Francis
… The hull designated as YK 11 is the westernmost shipwreck … Shipwreck YK 11 has been alternately referred to as the … shift in construction activities away from the YK 11 area, the partially …
Number of citations: 13 www.tandfonline.com
C Harding, M Viljanto… - Drug testing and …, 2023 - pubmed.ncbi.nlm.nih.gov
… the in vivo metabolites of YK-11 in urine and plasma … In plasma, parent YK-11 and seven phase I metabolites were … and di-O-demethylated YK-11. The most abundant analytes in plasma …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
JH Lee, JH Han, EJ Jung, HK Nallapaneni… - Food Additives & …, 2021 - Taylor & Francis
… YK-11 under acidic conditions was confirmed by NMR spectral data, and 1 H NMR and 13 C NMR spectral data for YK-11 … To confirm the hydrolysis of YK-11, YK-11 was isolated from …
Number of citations: 5 www.tandfonline.com
B Agee - ICASSP'86. IEEE International Conference on …, 1986 - ieeexplore.ieee.org
… power ($ /I yk 11 i) and modulus ($ 11 yk )I and the normalized cost (+F (wk )) and update-error (+ 11 yk +1- yk 11 i) are less than unity after one update from any initial weight setting (k > …
Number of citations: 359 ieeexplore.ieee.org
MS Choi, HM Yun, KH Oh - Korean Journal of Microbiology, 2014 - koreascience.kr
… supernatants of SK-7 and YK-11 … YK-11. The activities of SK-7 supernatants were clearly observed against all microorganisms in this work, whereas no activities were observed in YK-11 …
Number of citations: 3 koreascience.kr
RS Ingram - 2013 - oaktrust.library.tamu.edu
… YK 11 … YK 11, although exhibiting evidence of both shell-first and skeleton-first techniques, was initially designed and built as a primarily shell-based vessel. As such, this study of YK 11 …
Number of citations: 0 oaktrust.library.tamu.edu
M Putz, T Piper, W Schänzer… - Recent advances in …, 2017 - fis.dshs-koeln.de
In vitro metabolism studies of SARM YK-11 — German Sport University Cologne … In vitro metabolism studies of SARM YK-11 …
Number of citations: 2 fis.dshs-koeln.de
R Haridas, N Ajikumar, J Velore, NA Philip… - …, 2023 - Wiley Online Library
… and 9956.0 for YK 11), … YK 11. Using the theoretically estimated ground state dipole moment (7.1 D for YK 10 and 8.6 D for YK 11), the excited state dipole moment of YK 10 and YK 11 …

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